

Palmitoleic Acid-d14 certificate of analysis explained

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Compound of Interest

Compound Name: **Palmitoleic Acid-d14**

Cat. No.: **B594036**

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An In-Depth Technical Guide to the Certificate of Analysis for **Palmitoleic Acid-d14**

For researchers, scientists, and professionals in drug development, understanding the nuances of a Certificate of Analysis (CofA) for a deuterated internal standard like **Palmitoleic Acid-d14** is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed breakdown of the information presented in a typical CofA, supported by data tables, experimental methodologies, and visual diagrams to clarify complex concepts.

Compound Identification and Specifications

A Certificate of Analysis begins by unequivocally identifying the compound. This section provides the fundamental chemical and physical properties of **Palmitoleic Acid-d14**.

Property	Specification	Source
Formal Name	(9Z)-hexadecenoic- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid	[1] [2]
CAS Number	184708-66-5	[1] [3] [4]
Molecular Formula	C16H16D14O2	
Formula Weight	268.4	
Synonyms	FA 16:1-d14, 9-cis- Hexadecenoic Acid-d14, n-7 Palmitoleate-d14, Palmitoleate-d14, cis- Palmitoleic Acid-d14	

Purity and Isotopic Enrichment

This is arguably the most critical section of the CofA for a deuterated standard. It quantifies the purity of the compound and the extent of deuterium incorporation. These values are essential for accurate quantification in mass spectrometry-based assays.

Parameter	Specification	Significance	Source
Chemical Purity	≥98% (Palmitoleic acid)	Ensures that the analytical signal is primarily from the target analyte and not from impurities.	
Deuterium Incorporation	≥99% deuterated forms (d1-d14); ≤1% d0	A high level of deuterium incorporation is crucial to differentiate the internal standard from the endogenous (unlabeled) analyte. The low percentage of the d0 form (unlabeled) minimizes interference with the measurement of the natural analyte.	

Physical and Storage Information

Proper handling and storage are vital to maintain the integrity of the standard.

Parameter	Specification
Supplied as	A 1 mg/ml solution in ethanol
Storage	-20°C
Stability	≥ 1 year

Source:

Experimental Protocols

While a specific CofA may not detail every step of the analysis, the following represents a typical workflow for the quality control of **Palmitoleic Acid-d14**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a common technique for analyzing fatty acids. It separates the compound from potential impurities and provides information on its mass, which confirms its identity and isotopic enrichment.

Methodology:

- Derivatization: Fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This is typically achieved by heating the sample with a reagent like 2% sulfuric acid in methanol.
- Gas Chromatography: The FAME sample is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. They are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The detector measures the abundance of each ion.
- Data Analysis: The resulting mass spectrum for **Palmitoleic Acid-d14** will show a molecular ion peak corresponding to its deuterated mass. The purity is determined by comparing the area of the main peak to the areas of any impurity peaks. The isotopic enrichment is calculated by examining the distribution of isotopic peaks around the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

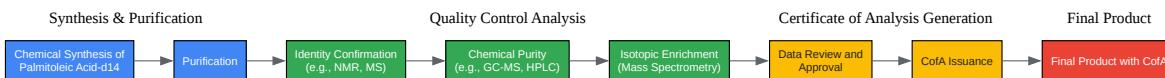
LC-MS/MS is another powerful technique used for the quantification of fatty acids in complex biological samples. Deuterated standards like **Palmitoleic Acid-d14** are essential for accurate quantification using this method.

Methodology:

- Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is subjected to an extraction procedure, such as solid-phase extraction or protein precipitation, to isolate the lipids.
- Internal Standard Spiking: A known amount of **Palmitoleic Acid-d14** is added to the sample extract.
- Liquid Chromatography: The sample is injected into a liquid chromatograph, where the fatty acids are separated on a column.
- Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized and enter the mass spectrometer. In MS/MS, a specific parent ion (e.g., the molecular ion of palmitoleic acid) is selected, fragmented, and a specific fragment ion is detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
- Quantification: The ratio of the signal from the endogenous palmitoleic acid to the signal from the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. The internal standard corrects for variations in sample preparation and instrument response.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a deuterated standard like **Palmitoleic Acid-d14**.

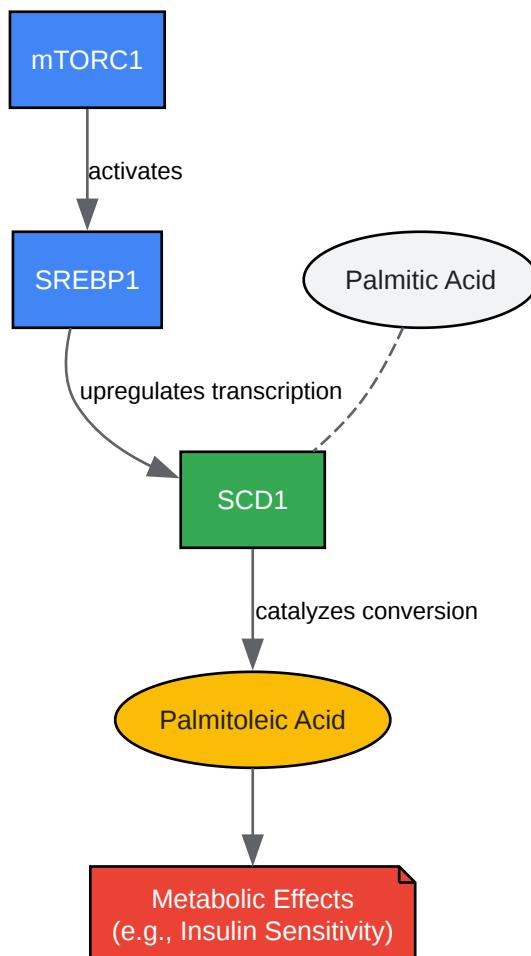


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Caption: Quality control workflow for **Palmitoleic Acid-d14**.

Palmitoleic Acid Signaling Pathway

For researchers in drug development, understanding the biological context of palmitoleic acid is crucial. Palmitoleic acid is not just a component of fats but also a signaling molecule, or "lipokine," involved in various metabolic pathways. One key pathway is the mTOR signaling pathway, which regulates cell growth and metabolism.



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